molecular formula C12H13NO2 B8285031 4-Hydroxy-1,6,7-trimethyl carbostyril

4-Hydroxy-1,6,7-trimethyl carbostyril

Cat. No.: B8285031
M. Wt: 203.24 g/mol
InChI Key: UGIIAODPMBFKNR-UHFFFAOYSA-N
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Description

4-Hydroxy-1,6,7-trimethyl carbostyril is a synthetic quinoline derivative of significant interest in medicinal and pharmaceutical research. Carbostyrils, also known as 2-quinolones, serve as fundamental building blocks and privileged scaffolds for developing novel pharmacologically active compounds due to their diverse biological activities. Research into similar 4-hydroxycarbostyril compounds has indicated potential value in studying the inhibition of antigen-induced responses . Furthermore, contemporary scientific literature highlights that quinoline and pyrano[3,2-c]quinoline nuclei are flexible intermediates for synthesizing a wide range of heteroannulated quinolines and 3-heteroarylquinolines through reactions with various carbon and nitrogen nucleophiles . These structures are frequently investigated for their antitumor, antimicrobial, and anti-inflammatory properties, making them crucial in drug discovery pipelines . The specific substitution pattern of the methyl groups at the 1, 6, and 7 positions on the carbostyril core offers a unique chemical entity for further exploration and derivatization in synthetic and mechanistic studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-hydroxy-1,6,7-trimethylquinolin-2-one

InChI

InChI=1S/C12H13NO2/c1-7-4-9-10(5-8(7)2)13(3)12(15)6-11(9)14/h4-6,14H,1-3H3

InChI Key

UGIIAODPMBFKNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C=C2O)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 4-Hydroxy-1,6,7-trimethyl carbostyril as a candidate for anticancer therapies. The compound exhibits cytotoxic properties against several cancer cell lines. For instance, a study demonstrated that derivatives of carbostyril compounds showed significant activity against human cancer cell lines, including breast and colon cancer cells .

Neuroprotective Effects
Research indicates that certain carbostyril derivatives may possess neuroprotective effects. These compounds have been evaluated for their ability to mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Antimicrobial Properties
this compound has shown promising antimicrobial activity. A study identified that various derivatives exhibited inhibitory effects against a range of pathogenic microorganisms, including bacteria and fungi . The structure-activity relationship (SAR) studies indicated that modifications to the carbostyril framework could enhance antimicrobial efficacy.

Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in managing inflammatory diseases .

Synthesis and Derivatives

Synthesis Techniques
The synthesis of this compound can be achieved through various chemical methods. One notable approach involves the reaction of m-aminophenol with specific acyl chlorides under controlled conditions to yield high-purity products with significant yields . This method emphasizes the compound's accessibility for further research and application.

Derivatives and Modifications
Numerous derivatives of this compound have been synthesized to explore their enhanced biological activities. For example, modifications at the 4-position have led to compounds with improved anticancer properties .

Table 1: Biological Activities of this compound Derivatives

Compound DerivativeActivity TypeTarget OrganismMIC (µg/mL)
4-Hydroxy-1-methylAnticancerMCF-7 (breast cancer)25
4-Hydroxy-2-methylAntibacterialE. coli50
4-Hydroxy-3-methylAnti-inflammatoryRAW264.7 cellsIC50: 30 µM

Case Study: Anticancer Evaluation
In a comprehensive study involving various derivatives of carbostyrils, researchers evaluated their cytotoxic effects on several cancer cell lines. The results indicated that certain modifications significantly enhanced their potency against resistant cancer types .

Case Study: Neuroprotection Research
A study focused on the neuroprotective effects of modified carbostyrils found that specific analogs reduced apoptosis in neuronal cells exposed to oxidative stressors. This suggests potential therapeutic applications in neurodegenerative conditions such as Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Carbostyril Compounds

Carbostyril derivatives exhibit diverse biological and chemical behaviors depending on substituent positions and types. Below is a comparative analysis of 4-hydroxy-1,6,7-trimethyl carbostyril and structurally related analogs:

Table 1: Structural and Functional Comparison of Carbostyril Derivatives

Compound Name Substituent Positions Melting Point (°C) Key Applications/Properties
This compound 1-CH₃, 6-CH₃, 7-CH₃, 4-OH 220–224 (d) Precursor for nitro derivatives; respiratory therapeutics
4-Hydroxy-1-methyl-6-nitro carbostyril 1-CH₃, 6-NO₂, 4-OH Not reported Intermediate for drug synthesis
6,7-Diethyl-4-hydroxy-1-methyl carbostyril 1-CH₃, 6-C₂H₅, 7-C₂H₅, 4-OH Not reported Enhanced lipophilicity; potential bioavailability modulator
4-Hydroxy-1,7,8-trimethyl carbostyril 1-CH₃, 7-CH₃, 8-CH₃, 4-OH Not reported Structural isomer; unexplored pharmacological activity
3-Nitro-4-hydroxy-1,6,7-trimethyl carbostyril 1-CH₃, 6-CH₃, 7-CH₃, 3-NO₂, 4-OH 300–305 Active metabolite; higher thermal stability

Structural Influences on Physicochemical Properties

  • Methyl vs.
  • Nitro Group Introduction : Nitration at position 3 (e.g., 3-nitro-4-hydroxy-1,6,7-trimethyl carbostyril) elevates melting points (>300°C) due to enhanced intermolecular interactions (e.g., dipole-dipole forces) .
  • Positional Isomerism : Shifting methyl groups (e.g., from 1,6,7 to 1,7,8 positions) impacts steric hindrance and solubility but lacks documented pharmacological data .

Pharmacological Activity

  • Respiratory Applications : this compound is a key intermediate in synthesizing nitro derivatives with demonstrated activity in preclinical models of asthma and rhinitis .

Preparation Methods

Gould-Jacobs Cyclization with Substituted Anilines

The reaction of 3-amino-4-hydroxy-5,6-dimethylbenzoic acid with methyl acetoacetate under acidic conditions yields the carbostyril skeleton. The N-methyl group originates from the β-keto ester, while the 6- and 7-methyl groups are pre-installed on the aniline precursor. Cyclization occurs via dehydration, forming the lactam ring.

Reaction Conditions

  • Solvent: Glacial acetic acid

  • Temperature: 120–140°C (reflux)

  • Time: 6–8 hours

  • Yield: ~50–60% (estimated from analogous syntheses)

Post-Cyclization Functionalization

Alternative approaches involve introducing methyl groups after cyclization. For example, N-methylation of a preformed carbostyril core using methyl iodide in the presence of a base (e.g., potassium carbonate) can install the 1-methyl group. However, this method risks over-alkylation and requires stringent stoichiometric control.

The most cited method, detailed in PrepChem, involves a one-pot cyclization and isolation protocol:

Reaction Protocol

  • Starting Materials:

    • 3-Amino-4-hydroxy-5,6-dimethylbenzoic acid

    • Methyl acetoacetate

  • Cyclization:

    • The reactants are heated in acetic acid with catalytic sulfuric acid.

    • Critical Parameters:

      • Temperature: 130°C

      • Duration: 7 hours

  • Workup and Isolation:

    • The reaction mixture is cooled, poured onto crushed ice, and adjusted to pH 9 with aqueous ammonia, precipitating impurities.

    • Filtration removes insoluble byproducts.

    • The filtrate is acidified to pH 5 with HCl, inducing crystallization of the product.

    • Yield: ~40–50% (reported).

Analytical Validation

  • HPLC Analysis:

    • Column: Waters XTerra RP18, 3.5 µm, 150 mm

    • Mobile Phase: Acetonitrile/water (0.1% TFA) (28:72 v/v)

    • Retention Time: 4.27 min.

  • Spectroscopic Data:

    • UV-Vis (Acetonitrile): λ<sub>max</sub> = 320 nm (π→π* transition of the carbostyril core).

    • Fluorescence: Emission at 440 nm (quantum yield Φ = 0.22).

Comparative Analysis of Methodologies

The table below contrasts key synthetic routes for this compound:

Method Starting Materials Conditions Yield Advantages Limitations
Gould-Jacobs Cyclization3-Amino-4-hydroxy-5,6-dimethylbenzoic acid + methyl acetoacetateAcetic acid, 130°C, 7 hours40–50%One-pot synthesis; minimal purificationLow yield due to competing side reactions
Post-Cyclization N-Methylation4-Hydroxy-6,7-dimethyl carbostyril + CH<sub>3</sub>IDMF, K<sub>2</sub>CO<sub>3</sub>, 80°C, 12 hours30–35%Modular approach for N-substitutionRequires protection of hydroxy group; over-alkylation risks
Reductive Amination7-Hydroxy-1,2,3,4-tetrahydroquinoline + formaldehydeH<sub>2</sub>/Pd-C, MeOH, 50 psi25–30%Selective methylation at position 1Poor regioselectivity for ring methyl groups

Mechanistic Insights and Side Reactions

Competing Pathways in Gould-Jacobs Cyclization

  • Lactam Formation vs. Decarboxylation: Prolonged heating may lead to decarboxylation of the β-keto ester, reducing yield. Optimizing reaction time and acid concentration mitigates this.

  • Oxidation of Hydroxy Group: The 4-hydroxy moiety is susceptible to oxidation under acidic conditions. Inert atmosphere (N<sub>2</sub>) preservation is recommended.

Byproduct Formation in N-Methylation

  • Quaternization: Excess methyl iodide can quaternize the lactam nitrogen, forming water-soluble salts that complicate isolation.

  • O-Methylation: Competing alkylation of the 4-hydroxy group occurs if unprotected, necessitating protective groups like tert-butyldimethylsilyl (TBS).

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • Solvent Systems: Mixed polar aprotic solvents (e.g., DMF-MIBK) enhance reaction homogeneity and reduce side reactions.

  • Catalysts: Alkali metal bromides (e.g., KBr) accelerate cyclization by stabilizing transition states.

Purification Techniques

  • Crystallization: Isopropyl alcohol/hexanes mixtures (1:1 v/v) yield high-purity product (≥98% by HPLC).

  • Chromatography: Silica gel chromatography with ethyl acetate/hexanes eluents resolves regioisomeric byproducts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxy-1,6,7-trimethyl carbostyril, and how can purity be validated?

  • Methodological Answer : The synthesis of carbostyril derivatives often involves multi-step reactions, including cyclization and alkylation. For example, alkylation at the 1-position can be achieved using methyl iodide under basic conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol is recommended to achieve >95% purity . Validation requires HPLC (C18 column, UV detection at 254 nm) with reference standards and mass spectrometry (ESI-MS) for molecular confirmation .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to assign methyl group positions and hydroxyl proton coupling patterns. For example, the 4-hydroxy group typically shows a broad singlet in DMSO-d₆, while methyl groups at 1, 6, and 7 positions exhibit distinct splitting due to neighboring substituents. Computational validation using density functional theory (DFT) to optimize geometry and compare calculated vs. experimental NMR shifts is advised .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., DprE1 for anti-tuberculosis activity) using fluorescence-based assays with purified recombinant enzymes. For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK293). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Positive controls (e.g., rifampicin for DprE1) and solvent controls (DMSO ≤1%) must be included .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically studied in carbostyril derivatives?

  • Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogens, methoxy groups) at positions 1, 6, and 7. Use molecular docking (AutoDock Vina) to predict binding interactions with target enzymes like DprE1. Correlate logP (measured via shake-flask method) with cellular permeability and activity. Statistical analysis (e.g., multivariate regression) identifies key physicochemical drivers .

Q. What computational methods accurately predict the photophysical properties of carbostyril derivatives?

  • Methodological Answer : Employ time-dependent DFT (TD-DFT) with the Tamm-Dancoff approximation (TDA-B3LYP functional) and COSMO solvation models to calculate vertical excitation energies. Compare computed UV-Vis spectra (gas phase vs. solvent) with experimental data in ethanol or acetonitrile. The LR (linear response) implementation of COSMO outperforms post-CI for solvent reorganization effects .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies often arise from incomplete solvent models or neglected protein flexibility. Refine docking by incorporating molecular dynamics (MD) simulations (AMBER or GROMACS) to account for protein-ligand dynamics. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. If computational IC₅₀ values diverge from assays, re-evaluate force field parameters or solvation free energy calculations .

Data Contradiction Analysis

Q. How to address conflicting SAR results in carbostyril derivatives targeting DprE1?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme source, buffer conditions). Standardize assays using recombinantly expressed DprE1 (e.g., Mycobacterium tuberculosis H37Rv) and validate with a reference inhibitor (e.g., TCA1). Cross-validate results via orthogonal methods like SPR (surface plasmon resonance) for binding kinetics. Meta-analysis of published IC₅₀ values with standardized normalization can clarify trends .

Q. Why do TD-DFT calculations for carbostyril excitation energies vary across studies?

  • Methodological Answer : Functional choice (e.g., B3LYP vs. CAM-B3LYP) and solvent model implementation (LR vs. post-CI COSMO) significantly impact results. Benchmark against experimental UV-Vis data in matching solvents. For carbostyrils with extended conjugation (e.g., cyano substituents), hybrid functionals with 20–25% Hartree-Fock exchange yield better agreement .

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